molecular formula C12H21NO4 B12315996 Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis

Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis

Cat. No.: B12315996
M. Wt: 243.30 g/mol
InChI Key: QQBDACXOPPCASC-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis is a compound that features a cyclopentane ring with a carboxylic acid group and a tert-butoxycarbonyl (BOC) protected amine. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. These methods often employ optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis involves the interaction of its functional groups with various molecular targets. The BOC-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules .

Comparison with Similar Compounds

Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis can be compared with other BOC-protected amino acids and cyclopentane derivatives. Similar compounds include:

The uniqueness of this compound lies in its combination of a cyclopentane ring, a carboxylic acid group, and a BOC-protected amine, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

(1R,2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-8-5-4-6-9(8)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1

InChI Key

QQBDACXOPPCASC-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCC[C@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.